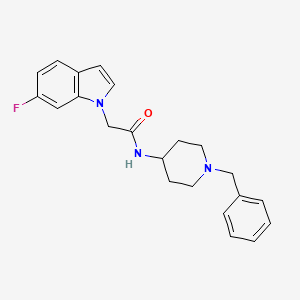

N-(1-benzylpiperidin-4-yl)-2-(6-fluoro-1H-indol-1-yl)acetamide

Description

Properties

IUPAC Name |

N-(1-benzylpiperidin-4-yl)-2-(6-fluoroindol-1-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24FN3O/c23-19-7-6-18-8-13-26(21(18)14-19)16-22(27)24-20-9-11-25(12-10-20)15-17-4-2-1-3-5-17/h1-8,13-14,20H,9-12,15-16H2,(H,24,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHYMZUHFGXLVFY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1NC(=O)CN2C=CC3=C2C=C(C=C3)F)CC4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24FN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-benzylpiperidin-4-yl)-2-(6-fluoro-1H-indol-1-yl)acetamide typically involves multiple steps:

Formation of the Piperidine Ring: The piperidine ring can be synthesized through the hydrogenation of pyridine or by cyclization of appropriate precursors.

Benzylation: The piperidine ring is then benzylated using benzyl chloride in the presence of a base such as sodium hydride or potassium carbonate.

Indole Synthesis: The indole moiety can be synthesized through the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone.

Acetamide Formation: The final step involves the coupling of the benzylpiperidine and the fluorinated indole through an acetamide linkage, typically using acetic anhydride or acetyl chloride in the presence of a base.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity, and the use of continuous flow reactors for efficient production.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxide derivatives.

Reduction: Reduction reactions can target the carbonyl group of the acetamide linkage, converting it to an amine.

Substitution: The fluorine atom on the indole ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

Oxidation: N-oxide derivatives.

Reduction: Amine derivatives.

Substitution: Substituted indole derivatives.

Scientific Research Applications

Structural Formula

Neurological Disorders

Research indicates that N-(1-benzylpiperidin-4-yl)-2-(6-fluoro-1H-indol-1-yl)acetamide may act as an antagonist at muscarinic receptors, which are implicated in several neurological conditions such as Alzheimer's disease and Lewy Body Dementia. These interactions could influence neurotransmitter systems, potentially offering therapeutic benefits for cognitive deficits associated with these disorders .

Antagonistic Properties

The compound's antagonistic properties at muscarinic receptor subtypes suggest its utility in modulating physiological processes. This modulation could lead to novel treatments for various neurological disorders, as indicated by preliminary studies that highlight its receptor activity .

Comparative Analysis with Related Compounds

The following table summarizes key features of this compound and related compounds:

| Compound Name | Key Features |

|---|---|

| N-(1-benzylpiperidin-4-yl)-2-[3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl]acetamide | Contains a chlorophenyl moiety; different pharmacological properties. |

| N-(1-benzylpiperidin-4-yl)-2-[3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl]acetamide | Similar structure with fluorine instead of chlorine; may exhibit different receptor affinities. |

| N-(1-benzylpiperidin-4-yl)-2-[3-(4-methylphenyl)-6-oxopyridazin-1(6H)-yl]acetamide | Contains a methyl group; affects binding properties and biological activity. |

Uniqueness: The specific combination of piperidine and indole structures in this compound may confer unique pharmacological properties compared to similar compounds, enhancing its therapeutic potential.

Study 1: Muscarinic Receptor Interaction

A study investigating the interaction of this compound with muscarinic receptors demonstrated significant antagonistic effects. The findings suggested that this compound could modulate neurotransmitter release, providing insights into its potential use in treating cognitive impairments associated with Alzheimer's disease .

Research focused on the synthesis of this compound revealed that optimizing reaction conditions can enhance yield and purity, which is critical for industrial applications. The biological activity was assessed through various receptor binding assays, confirming its selective interaction with muscarinic receptors and supporting its candidacy as a therapeutic agent for neurological disorders .

Mechanism of Action

The mechanism of action of N-(1-benzylpiperidin-4-yl)-2-(6-fluoro-1H-indol-1-yl)acetamide involves its interaction with specific molecular targets, such as neurotransmitter receptors or enzymes. The compound can modulate the activity of these targets, leading to changes in cellular signaling pathways. The presence of the fluorine atom enhances its binding affinity and selectivity for certain targets.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogs

Structural Analogues with Modified Indole/Phenyl Substituents

Table 1: Key Structural Analogs and Their Features

Key Observations :

- Fluorine Substitution: The 6-fluoro group in the target compound may improve binding to AChE/BChE compared to non-fluorinated indole analogs (e.g., 2-oxoindolin-3-yl in ). Fluorine’s electron-withdrawing effects could modulate electron density in the indole ring, enhancing interactions with enzymatic active sites.

- Benzylpiperidine Core : Shared across analogs, this moiety is critical for CNS targeting due to its ability to cross the blood-brain barrier (BBB) .

Physicochemical Properties

Table 2: Physicochemical Comparison

*Estimated based on structural similarity to .

Key Observations :

Neurological Targets

- AChE/BChE Inhibition: The benzylpiperidine-acetamide scaffold is associated with cholinesterase inhibition. The target compound’s 6-fluoroindole may mimic the indole ring in serotonin, enhancing selectivity for AChE over MAO-B, unlike non-fluorinated analogs (e.g., triazole-benzothiazole derivatives in ).

- MAO-B Selectivity : Piperidine-linked acetamides in show dual MAO-B/BChE inhibition, but fluorine substitution in the target compound may shift selectivity toward AChE, similar to donepezil .

Anticancer Activity

- The absence of sulfonyl groups in the target compound suggests divergent therapeutic applications.

Antiviral Potential

- Carbazole derivatives with benzylpiperidine moieties (e.g., compound 12 in ) inhibit PLpro, a viral protease.

Biological Activity

N-(1-benzylpiperidin-4-yl)-2-(6-fluoro-1H-indol-1-yl)acetamide is a synthetic compound with significant potential in pharmacology due to its unique structural characteristics and biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound features a complex structure that integrates a benzylpiperidine moiety with a 6-fluoroindole linked through an acetamide group. Its molecular formula is C24H28FN3O, with a molecular weight of approximately 393.5 g/mol. The distinct combination of these components suggests potential interactions with various biological targets, particularly in the central nervous system (CNS) .

Preliminary studies indicate that this compound may primarily act as an antagonist at muscarinic receptors. This interaction is significant because muscarinic receptors are involved in various physiological processes, including neurotransmission and modulation of mood and cognition. The compound's structural similarity to known pharmacological agents enhances its potential for treating neurological disorders .

Affinity for Sigma Receptors

Research has shown that derivatives of the benzylpiperidine class exhibit varying affinities for sigma receptors, particularly sigma1 and sigma2. For example, related compounds have demonstrated high affinity for sigma1 receptors (Ki values around 3.90 nM) while showing lower affinity for sigma2 receptors . This selectivity is crucial for developing therapeutic agents targeting specific pathways in the CNS.

Neurotransmitter Modulation

This compound may influence neurotransmitter systems by modulating receptor activity, which is critical for understanding its therapeutic effects and potential side effects. The compound's ability to selectively interact with certain receptors could lead to novel applications in treating conditions such as depression, anxiety, and neurodegenerative diseases .

Case Studies and Research Findings

Several studies have explored the biological activity of piperidine derivatives, including this compound:

- Anticancer Activity : A study highlighted the anticancer potential of piperidine derivatives through their ability to induce apoptosis in tumor cells. The compound's structural features suggest it may enhance cytotoxicity against specific cancer cell lines .

- Cholinesterase Inhibition : Research has indicated that compounds with a benzylpiperidine moiety exhibit significant cholinesterase inhibition, which is relevant for Alzheimer's disease treatment. This effect is attributed to the presence of specific functional groups within the structure .

- Monoamine Oxidase Inhibition : Another study focused on piperidine analogs showed promising results as monoamine oxidase inhibitors (MAOIs), which are vital in treating mood disorders. The inhibitory activity varied depending on the structural modifications made to the piperidine ring .

Comparative Analysis with Similar Compounds

The following table summarizes key features and biological activities of this compound compared to structurally similar compounds:

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| N-(1-benzylpiperidin-4-yl)-2-[3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl]acetamide | Contains chlorophenyl moiety | Different pharmacological properties |

| N-(1-benzylpiperidin-4-yl)-2-[3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl]acetamide | Similar structure with fluorine | Varying receptor affinities |

| N-(1-benzylpiperidin-4-yl)-2-[3-(4-methylphenyl)-6-oxopyridazin-1(6H)-yl]acetamide | Contains methyl group | Affects binding properties |

This comparative analysis underscores the uniqueness of this compound concerning its pharmacological properties and potential therapeutic applications.

Q & A

Q. How can multi-target effects be systematically evaluated?

- Methods :

- Proteomics : SILAC-based profiling identifies off-target kinase interactions .

- Transcriptomics : RNA-seq of treated neuronal cells reveals pathway modulation (e.g., MAPK/ERK) .

- Polypharmacology screens : Broad-panel receptor/ion channel profiling (e.g., Eurofins CEREP panel) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.